molecular formula C11H9Cl2N5O3 B2710919 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride CAS No. 1421604-47-8

5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B2710919
CAS No.: 1421604-47-8
M. Wt: 330.13
InChI Key: YLWAMDZZAMCFRC-UHFFFAOYSA-N
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Description

5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound featuring a triazolo-pyrazine core linked via an ether oxygen to a pyridine ring bearing a carboxylic acid group. The compound is commercially available (CAS: 1421604-47-8) through suppliers like American Elements, with product code OMXX-294483-01 . Structural characterization via NMR, MS, and IR is critical for confirming its purity and configuration, as seen in analogous heterocycles .

Properties

IUPAC Name

5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3.2ClH/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10;;/h1-6H,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWAMDZZAMCFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)OC3=CN=CC(=C3)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as pyridine derivatives and triazolopyrazine derivatives.

  • Reaction Conditions: The reaction conditions include the use of specific reagents and solvents, controlled temperature, and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Cancer Treatment

Recent studies have identified compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. These compounds can enhance immune responses when used in combination with other immunotherapeutic agents. The structure-based design has led to compounds with sub-micromolar potency and excellent metabolic stability, suggesting their potential as effective cancer therapeutics .

Cardiovascular Disorders

Compounds similar to 5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride have been studied for their roles in cardiovascular health. They can interact with the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which is crucial for vascular relaxation and function. Disruptions in this pathway are linked to conditions such as hypertension and heart failure .

Diabetes Management

Research indicates that derivatives of triazolo-pyridines may serve as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. These inhibitors can improve glycemic control in type 2 diabetes patients. For instance, a related compound demonstrated potent DPP-IV inhibition with an IC₅₀ value of 18 nM .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented. Studies have shown that certain triazole compounds exhibit significant antibacterial and antifungal properties. The incorporation of the triazolo-pyridine structure into new derivatives could enhance their efficacy against resistant strains of bacteria .

Case Study 1: IDO1 Inhibition

A study focused on the design of IDO1 inhibitors based on the triazolo-pyridine scaffold demonstrated that these compounds could effectively inhibit IDO1 activity in vitro. The research highlighted the importance of specific structural features that enhance binding affinity to the enzyme's active site .

Case Study 2: Cardiovascular Effects

Another investigation explored the cardiovascular effects of related compounds by assessing their ability to modulate vascular smooth muscle relaxation via NO/cGMP pathways. The results indicated a potential therapeutic role for these compounds in managing cardiovascular diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibitors of IDO1 enhancing immune response
Cardiovascular DisordersModulation of NO/cGMP pathway for vascular health
Diabetes ManagementDPP-IV inhibitors improving glycemic control
Antimicrobial ActivityEffective against bacterial and fungal infections

Mechanism of Action

The mechanism by which 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride (CAS: 1222533-89-2)

This methyl-substituted derivative shares the triazolo-pyrazine and pyridine-carboxylic acid backbone but introduces a methyl group at position 3 of the triazolo ring. However, steric effects may reduce binding affinity in target interactions .

Triazolo[4,3-a]pyridine Analogues

Compounds like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0) feature a triazolo-pyridine core with piperazine side chains. These analogues prioritize modifications at the triazolo nitrogen, favoring receptor-targeted interactions (e.g., dopamine or serotonin receptors) rather than the carboxylic acid-mediated solubility seen in the target compound .

Property Target Compound Methyl-Substituted Analogue Triazolo-pyridine Derivative
Core Structure Triazolo-pyrazine + pyridine-carboxylic acid Triazolo-pyrazine + pyridine-carboxylic acid Triazolo-pyridine + piperazine side chain
Substituent None 3-Methyl on triazolo ring Piperazine-propyl group
Salt Form Dihydrochloride Dihydrochloride Free base or dihydrochloride
Key Functional Group Carboxylic acid Carboxylic acid Piperazine (basic nitrogen)
Potential Application Solubility-driven research Enhanced lipophilicity Receptor-targeted pharmacology

Physicochemical and Stability Profiles

  • Solubility : The dihydrochloride salt of the target compound improves aqueous solubility compared to freebase analogues, critical for in vivo studies .
  • Stability : Triazolo-pyrazine systems may exhibit isomerization risks under acidic/basic conditions, as seen in pyrazolotriazolopyrimidines .
  • Purity Challenges : Impurities like 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride () underscore the need for rigorous chromatographic purification in triazolo-based syntheses.

Analytical Characterization

Spectroscopic methods for the target compound parallel those used for tetrahydroimidazo[1,2-a]pyridines:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns .
  • IR : Identifies functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .

Biological Activity

5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride (CAS Number: 1421604-47-8) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique triazole and pyrazine moiety, which have been linked to various pharmacological effects. This article provides a comprehensive overview of its biological activity based on recent research findings.

The molecular formula for this compound is C11H7N5O3·2HCl, with a molecular weight of 300.14 g/mol. Its structural characteristics include:

PropertyValue
IUPAC Name 5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride
Molecular Formula C11H7N5O3·2HCl
Molecular Weight 300.14 g/mol
InChI Key YLWAMDZZAMCFRC-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Anti-Cancer Activity

A significant focus of research has been on the compound's potential as an anti-cancer agent. For instance, derivatives of the [1,2,4]triazolo[4,3-a]pyrazine class have demonstrated promising results against several cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

One study reported that certain derivatives exhibited IC50 values as low as 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anti-tumor activity . The compound's mechanism appears to involve inhibition of specific kinases such as c-Met and VEGFR-2, which are critical in cancer cell proliferation and survival.

Anti-Inflammatory Activity

Additionally, the compound has shown potential in anti-inflammatory applications. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. Preliminary results from COX inhibition assays suggest that derivatives related to this compound can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A series of triazolo-pyrazine derivatives were synthesized and tested for their antiproliferative effects. Compound 22i exhibited remarkable activity with IC50 values of 0.83 ± 0.07 μM against A549 cells and was confirmed to induce apoptosis through various assays including Annexin V-FITC staining .
  • Inhibition of Kinases
    • The compound's ability to inhibit c-Met kinase was evaluated using Western blot analysis and fluorescence quantitative PCR, showing significant downregulation of c-Met signaling pathways in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features. The presence of the triazole ring is crucial for its interaction with biological targets, enhancing potency against cancer cell lines and inflammatory pathways. Variations in substituents on the pyrazine ring also influence activity levels, suggesting that further modifications could optimize efficacy.

Q & A

Q. Key Considerations :

  • Solvent choice (DMFA vs. ethanol) impacts reaction efficiency and environmental footprint.
  • Oxidant selection (e.g., NaOCl vs. toxic Cr(VI) salts) aligns with green chemistry principles .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

Technique Purpose Example Data References
¹H/¹³C NMR Confirm substituent positions and ring fusionChemical shifts for protons (e.g., δ 7.2–8.5 ppm for aromatic protons) and carbons (e.g., δ 150–160 ppm for triazole carbons)
IR Spectroscopy Identify functional groups (e.g., carbonyl, C-N stretches)Peaks at ~1720 cm⁻¹ (ester C=O) and ~1340 cm⁻¹ (triazole C-N)
HRMS Verify molecular formula and purityExact mass matching calculated [M+H]⁺ with <5 ppm error

Note : Multi-technique validation is essential to resolve ambiguities in complex heterocyclic systems.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Critical parameters include:

  • Temperature : Lower temperatures (e.g., room temperature for NaOCl reactions) reduce side reactions but may prolong reaction time .
  • Solvent polarity : Polar aprotic solvents (e.g., DMFA) enhance reactivity in CDI-mediated steps, while ethanol offers a greener alternative .
  • Oxidant stoichiometry : Excess NaOCl (>1.5 equiv.) improves cyclization efficiency but risks over-oxidation .

Q. Case Study :

Method Oxidant Solvent Yield Purity Reference
CDI-mediatedN/ADMFA60–70%>95%
Oxidative cyclizationNaOClEthanol73%99%

Advanced: How to address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-dimensional NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals in fused heterocycles .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural proof but requires high-purity samples .

Example : Discrepancies in carbonyl peak positions (IR) may arise from solvent interactions; corroborate with HRMS to rule out impurities .

Advanced: What computational tools aid in predicting reactivity or optimizing synthesis?

Methodological Answer:

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Machine learning (ML) : Train models on existing reaction databases to recommend optimal conditions (e.g., solvent, catalyst) .
  • In silico docking : Screen binding affinities with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Application : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% in reaction development .

Advanced: How are impurities or byproducts characterized during synthesis?

Methodological Answer:

  • HPLC-MS : Detect and quantify impurities (e.g., unreacted intermediates) using reverse-phase chromatography and high-resolution mass detection .
  • NMR spiking : Add suspected byproduct standards to reaction mixtures to identify peaks in crude spectra .

Q. Common Impurities :

  • Partially oxidized hydrazine intermediates (e.g., N-aryl pyrazinones) .
  • Dihydrochloride salt variants due to counterion exchange .

Advanced: What strategies are used to study biological interactions of this compound?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with target proteins (e.g., kinases) .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes and affinity scores .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Case Study : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced binding to hydrophobic enzyme pockets .

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